3-Ethylisocarbostyril

Description

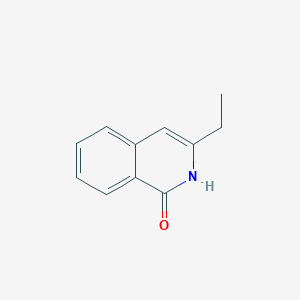

3-Ethylisocarbostyril (C₁₁H₁₁NO) is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure combining a benzene ring fused with a lactam moiety. It belongs to the isocarbostyril family, which is structurally analogous to isoquinoline but with a ketone oxygen replaced by an amide group. The ethyl substituent at the 3-position significantly influences its physicochemical properties and reactivity.

Synthesis: The compound is synthesized via a one-step ring expansion reaction from 2-methyl-1-indanone derivatives. Direct reduction of 2-hydroxy-3-ethylisocarbostyril yields this compound with a reported 65% yield and a melting point of 154–155°C . This method is advantageous compared to other alkyl-substituted analogs (e.g., propyl, butyl), which exhibit lower yields (45–64%) and reduced thermal stability (melting points: 104–141°C) .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-ethyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

PCOJUUAANWZFDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Ethyl substituent achieves the highest yield (65%) and sharpest melting point (154–155°C), indicating superior crystallinity and purity compared to bulkier alkyl groups .

- Longer or branched chains (e.g., t-butyl) reduce yield due to steric hindrance during ring expansion and lower melting points due to disrupted crystal packing .

Structural Analogs in Isoxazole Derivatives

Key Differences :

- Reactivity : Isoxazole derivatives undergo electrophilic substitution at the 4- and 5-positions, whereas isocarbostyrils exhibit reactivity at the lactam nitrogen and aromatic ring .

Ethyl-Substituted Heterocycles in Other Systems

- Ethyl 5-cyclopropylisoxazole-3-carboxylate (CAS 21080-81-9): Cyclopropyl groups enhance metabolic stability in medicinal chemistry, contrasting with 3-ethylisocarbostyril’s thermal robustness .

- Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS 82000-57-5): Sulfur-containing heterocycles exhibit distinct electronic properties, enabling applications in conductive polymers .

Research Implications

The ethyl group in this compound optimizes both synthetic feasibility and material stability, making it a candidate for further study in organic electronics. Comparatively, ethyl-substituted isoxazoles offer versatility in drug discovery due to their tunable substituent patterns. Future work should explore hybrid systems merging isocarbostyril’s rigidity with isoxazole’s reactivity for multifunctional applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.